Dichlorosilylen

Übersicht

Beschreibung

Silicon chloride hydride, also known as silane, is a colorless, flammable gas with a pungent odor. It is a highly reactive compound that has been used in various fields such as semiconductor industry, nanotechnology, and material science.

Wissenschaftliche Forschungsanwendungen

SiCl2\text{SiCl}2SiCl2

. Seine Reaktivität wurde in verschiedenen wissenschaftlichen Anwendungen genutzt. Nachfolgend finden Sie eine umfassende Analyse von sechs einzigartigen Anwendungen von Dichlorosilylen, die jeweils in einem eigenen Abschnitt erläutert werden.Synthese von Anionen von p-Block-Elementen

This compound spielt eine entscheidende Rolle bei der Synthese von Trichlorsilylanionen von p-Block-Elementen. Diese Anionen, bezeichnet als [E(SiCl3)n], sind hochreaktiv und wurden in Substitutionsreaktionen, als Supersäuren und als schwach koordinierende Anionen eingesetzt {_svg_1}. Die hohe Reaktivität dieser Verbindungen, die auf das Vorhandensein von Trichlorsilylgruppen zurückzuführen ist, macht sie wertvoll für die Einführung von Zentralatomen in neue Verbindungen.

Nucleophile Transferreagenzien

Das nucleophile Verhalten von Dichlorosilylenkomplexen wurde für die Übertragung von SiCl3-Gruppen untersucht. Diese Anwendung ist von Bedeutung für die Synthese neuartiger Verbindungen, bei denen this compound als nucleophiles Transferreagenz fungiert und die Einführung von siliziumhaltigen Gruppen in Zielmoleküle ermöglicht .

Lewis-Basen-Stabilisierung

This compound wurde in verschiedenen chemischen Strukturen als Lewis-Base stabilisiert. Diese Stabilisierung ermöglicht es ihm, als zweielektroniger σ-Donorligand zu wirken, eine wichtige Eigenschaft für die Entwicklung der Koordinationschemie und die Synthese komplexer anorganischer Moleküle .

Elektrophile und nucleophile Reaktivität

Die ambiphile Natur von this compound, mit seiner Fähigkeit, sowohl elektrophile als auch nucleophile Reaktivität zu zeigen, wird in der chemischen Synthese genutzt. Diese duale Reaktivität wird durch die Substituenten am Siliziumzentrum bestimmt, wodurch ein breites Spektrum an chemischen Transformationen ermöglicht wird .

Wirkmechanismus

Target of Action

Dichlorosilylene, also known as silicon dichloride or silicon chloride hydride, primarily targets the divalent silicon center . The reactivity of dichlorosilylene is governed by the substituents at this center .

Mode of Action

Dichlorosilylene exhibits ambiphilic behavior, similar to carbenes . It manifests dual-type reactivity:

- Electrophilic : As electron pair acceptors, the acceptor orbital is a silicon 3p-orbital (Lewis acid reactivity) .

- Nucleophilic : As electron pair donors, the donor orbital is a silicon lone pair n-orbital (Lewis base reactivity) .

Biochemical Pathways

The biochemical pathways of dichlorosilylene involve the interaction of the compound with its targets, leading to various reactions. For instance, dichlorosilylene can undergo reactions involving the attack of the vacant p-orbital of the silicon center by a Lewis basic reagent .

Pharmacokinetics

It’s important to note that the compound’s reactivity is influenced by the substituents at the divalent silicon center .

Result of Action

The result of dichlorosilylene’s action depends on its interaction with its targets. For example, it can lead to the formation of novel unsaturated four-membered ring disilene .

Action Environment

The action of dichlorosilylene is influenced by environmental factors. For instance, σ-electron-withdrawing substituents (such as halogens) promote preferentially electrophilic behavior of silylenes, whereas π-electron-donating groups (such as amino-substituents) favor nucleophilic reactivity of silylenes .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

InChI |

InChI=1S/Cl2Si/c1-3-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMGIEFFCMBQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052082 | |

| Record name | Dichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4109-96-0, 13569-32-9 | |

| Record name | Dichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004109960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorosilylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorosilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFA4RBW3D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

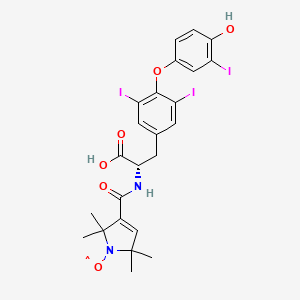

![2-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6-dimethyl-5,7-dihydro-1H-indol-4-one](/img/structure/B1217283.png)